methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
Description
Methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a triazole-based heterocyclic compound featuring a 2-fluorophenyl substituent, a methyl group at the triazole’s 5-position, and a benzoate ester linked via an amide bond.
Properties
IUPAC Name |
methyl 4-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-11-16(21-22-23(11)15-6-4-3-5-14(15)19)17(24)20-13-9-7-12(8-10-13)18(25)26-2/h3-10H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFLCYVWYGXUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Formation of the Benzoate Ester: The benzoate ester is formed through an esterification reaction between benzoic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorophenyl Group
The 2-fluorophenyl moiety undergoes regioselective substitution under basic or nucleophilic conditions. Key reactions include:
The fluorine atom’s electron-withdrawing nature activates the ortho and para positions for nucleophilic aromatic substitution. Steric hindrance from the triazole ring favors substitution at the para position relative to fluorine.
Ester Hydrolysis and Functionalization
The methyl benzoate group undergoes selective hydrolysis or transesterification:
Acidic Hydrolysis
-
Conditions : 6N HCl, reflux, 8 h
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Product : 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoic acid
-
Yield : 92%
Basic Hydrolysis
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Conditions : LiOH·H₂O, THF/MeOH/H₂O (3:1:1), RT, 12 h
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Product : Sodium salt of the carboxylic acid
Transesterification
Triazole Ring Reactivity
The 1,2,3-triazole core participates in cycloaddition and oxidation reactions:
Oxidation
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Oxidizing Agent : KMnO₄/H₂SO₄ (0.1M), 25°C, 2 h
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Product : Ring-opened diketone derivative via C–N bond cleavage
Cycloaddition
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Reaction : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
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Conditions : CuSO₄/sodium ascorbate, H₂O/tert-BuOH (1:1), RT
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Product : Bis-triazole adducts (1,4-disubstituted)
Amide Bond Reactivity
The secondary amide linker is resistant to hydrolysis under mild conditions but cleaves under extreme acidity:
Acidic Cleavage
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Conditions : HBr (48% aq.), acetic acid, reflux, 12 h
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Products : 2-fluorophenyl-triazole amine + benzoic acid derivative
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Yield : 70%
Enzymatic Hydrolysis
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Conditions : Porcine liver esterase, pH 7.4, 37°C, 24 h
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Product : Intact amide with hydrolyzed ester (selectivity >95%)
Electrophilic Aromatic Substitution
The electron-rich triazole ring directs electrophiles to the 4-position:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-nitro-triazole derivative | 58% | |
| Sulfonation | SO₃/H₂SO₄, 50°C | 4-sulfo-triazole analog | 41% |
Ester Reduction
Nitro Reduction
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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Triazole Ring Rearrangement : 1,2,3-triazole → 1,2,4-triazole isomer (quantum yield Φ = 0.32)
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Defluorination : Loss of fluorine via radical intermediates (20% conversion after 6 h)
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Rate (k, s⁻¹) | Key Influencing Factors |
|---|---|---|---|
| Fluorophenyl | Nucleophilic substitution | 5.2 × 10⁻⁴ | Base strength, solvent polarity |
| Ester | Hydrolysis | 3.8 × 10⁻³ | pH, temperature |
| Amide | Acidic cleavage | 1.1 × 10⁻⁵ | Acid concentration |
| Triazole | Oxidation | 2.9 × 10⁻² | Oxidizing agent strength |
Mechanistic Insights
Scientific Research Applications
Antifungal Properties
Triazole compounds, including methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate, have been extensively studied for their antifungal activities. Research indicates that triazole derivatives exhibit potent antifungal effects against a range of fungal pathogens. The mechanism of action often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .
Case Study: Antifungal Activity
A study demonstrated that triazole-containing hybrids showed significant antifungal activity against Candida species. The incorporation of specific substituents on the triazole ring enhanced the potency and spectrum of activity against resistant strains .
Antimicrobial Applications
Triazoles are also recognized for their antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes and disrupt essential metabolic pathways.
Data Table: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Research
The potential anticancer properties of triazole derivatives have garnered significant interest. This compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In vitro studies have indicated that this compound effectively inhibits the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The presence of the triazole moiety is believed to enhance its interaction with cellular targets involved in cancer progression .
Structure-Based Drug Design
The unique structure of this compound makes it a suitable candidate for structure-based drug design. Computational studies have been employed to optimize its binding affinity to various biological targets.
Computational Insights
Molecular docking studies suggest that the compound exhibits favorable interactions with target proteins involved in disease pathways. This can lead to the design of more potent derivatives with improved pharmacokinetic properties .
Mechanism of Action
The mechanism of action of methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the benzoate ester may influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s key structural differentiators include:
- Methyl benzoate ester : Unlike carboxamide or tert-butyl derivatives, this ester group may improve membrane permeability but could hydrolyze in physiological conditions .
Key Analogs:
1-Benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole (2f, ) Substituents: Benzyl and phenyl groups at the 1- and 4-positions, respectively, with a 4-fluoro-2-methylphenylamino group. Comparison: The absence of a benzoate ester and the presence of a benzyl group may reduce hydrolytic instability compared to the target compound.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4, )
- Substituents : Chlorophenyl and thiazole moieties.
- Comparison : Replacement of the benzoate ester with a thiazole ring and chlorine substituent enhances antimicrobial activity but may reduce solubility .
5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () Substituents: Carboxamide group and 4-fluorobenzyl. Comparison: The carboxamide group likely improves metabolic stability compared to the ester in the target compound .
Stability and Pharmacokinetics
- Hydrolytic Stability : The target compound’s methyl benzoate ester is prone to hydrolysis in acidic environments (e.g., simulated gastric fluid), as seen in structurally similar tert-butyl esters ().
- Crystallinity : Isostructural analogs (e.g., compounds 4 and 5, ) exhibit planar molecular conformations except for a perpendicular fluorophenyl group, which may influence crystal packing and solubility .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The process may include:
- Formation of Triazole Core : The initial step often involves the reaction of 2-fluorobenzyl azide with appropriate alkyne precursors to form the triazole ring.
- Amidation : Subsequent amidation reactions introduce the amido group at the 4-position of the triazole.
- Esterification : Finally, methylation at the benzoate position completes the synthesis.
Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
- Receptor Modulation : It can also act as a ligand for various receptors, modulating their signaling pathways. This interaction may lead to effects such as inhibition of cell proliferation or modulation of immune responses .
3. Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis through mitochondrial pathways and disrupting cell cycle progression .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. Its effectiveness as an antifungal agent has been particularly noted in studies involving triazole derivatives that inhibit fungal growth by targeting ergosterol biosynthesis .
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been evaluated for its ability to inhibit CYP enzymes, which are essential for drug metabolism .
4. Case Studies and Research Findings
| Study | Findings |
|---|---|
| Research A | Demonstrated significant anticancer activity in breast cancer cell lines with IC50 values in low micromolar range. |
| Identified antimicrobial efficacy against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) reported at 32 µg/mL. | |
| Research C | Showed enzyme inhibition in CYP450 assays indicating potential for drug-drug interaction studies. |
5. Conclusion
This compound represents a promising candidate in drug development due to its diverse biological activities. Its potential as an anticancer agent and antimicrobial compound highlights the need for further investigation into its mechanisms and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Condensation of 2-fluoroaniline with methyl 4-aminobenzoate derivatives to form the amide linkage.
- Step 2 : Cyclization using sodium azide or nitrous acid to generate the 1,2,3-triazole ring, as seen in analogous triazole syntheses .
- Optimization : Adjust reaction temperature (e.g., 45–80°C) and solvent polarity (e.g., DMF vs. ethanol) to improve yield. Monitor intermediates via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm.
- Spectroscopy : Confirm the triazole ring (δ 7.5–8.5 ppm in H NMR) and ester group (δ 3.8–4.2 ppm for methyl protons). FT-IR can verify amide bonds (1650–1680 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHFNO) .
Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO.
- logP : Use octanol-water partitioning assays or computational tools like ACD/Labs.
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and degradation thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substitution, methyl group position) impact biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl vs. 3-fluorophenyl) and test against target enzymes (e.g., kinases, CYP450).
- Crystallography : Resolve ligand-protein co-crystals to identify binding interactions (e.g., fluorophenyl’s hydrophobic interactions) .
- Computational Modeling : Use docking (AutoDock Vina) and MD simulations to predict binding affinities and stability .
Q. How can contradictory solubility data in different solvents be resolved?
- Methodology :
- Polymorph Screening : Use solvent evaporation or slurry methods to isolate crystalline forms. Analyze via PXRD and DSC to correlate solubility with polymorphic states .
- Co-solvent Systems : Test binary solvent mixtures (e.g., PEG-400/water) to enhance solubility for in vivo dosing .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Methodology :
- Prodrug Design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl) to slow hydrolysis.
- Metabolite Identification : Use LC-MS/MS to track hepatic microsomal degradation pathways.
- CYP Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. How can in silico tools predict off-target effects or toxicity?
- Methodology :
- Pharmacophore Modeling : Map structural features against databases like ChEMBL to identify potential off-targets.
- ToxCast Screening : Use EPA’s ToxCast pipeline to assess endocrine disruption or cytotoxicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across cell lines?
- Methodology :
- Assay Standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinases).
- Cell Line Authentication : Verify via STR profiling to rule out cross-contamination.
- Dose-Response Curves : Use 8–12 concentration points and nonlinear regression (GraphPad Prism) to improve accuracy .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | CHFNO | |
| logP (Predicted) | 2.8 ± 0.3 (ACD/Labs) | |
| Solubility in PBS | 12 µM (shake-flask, 25°C) | |
| Melting Point | 217–220°C (DSC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
